Mal-PEG3-t-butyl ester

Overview

Description

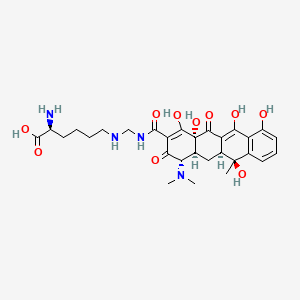

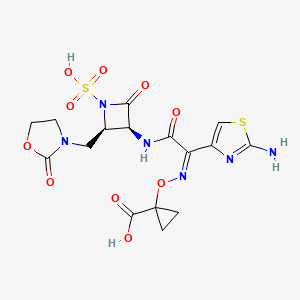

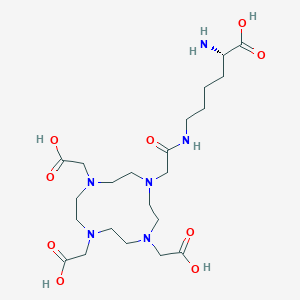

Mal-PEG3-t-butyl ester is a PEG derivative containing a maleimide group and a t-butyl ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Synthesis Analysis

The synthesis of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis

The molecular formula of this compound is C17H27NO7 . It has a molecular weight of 357.4 g/mol . The functional groups present in this compound are maleimide and t-butyl ester .Chemical Reactions Analysis

The t-butyl protected carboxyl group can be deprotected under acidic conditions . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 357.4 g/mol . It is a PEG derivative with a maleimide group and a t-butyl ester group . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications

1. Drug Delivery and Bioactivity

Mal-PEG3-t-butyl ester plays a crucial role in enhancing the bioactivity and delivery of drugs. For instance, its conjugation with α4 integrin inhibitors demonstrates sustained levels and bioactivity in vivo after subcutaneous administration (Smith et al., 2013). This highlights its potential in improving the effectiveness of drug therapies.

2. Polymer Electrolytes in Lithium-Sulfur Batteries

In the field of energy storage, this compound components have been utilized to enhance lithium-sulfur batteries. A study demonstrates that butyl acrylate with ester groups, when used in polymer electrolytes, significantly improves the ionic conductivity and lithium-ion migration rate, indicating a potential application in battery technologies (Cai et al., 2019).

3. Enhancing Half-Life of Biopharmaceuticals

This compound is used in site-specific PEGylation to extend the half-life of biopharmaceuticals. A study on Thymosin alpha 1 (Tα1) showed that its conjugation with this compound resulted in a significantly increased circulation half-life, demonstrating its importance in improving the efficacy of therapeutic proteins (Peng et al., 2019).

4. Programmable Hydrogels for Biomedical Applications

In biomedical engineering, this compound is used to create programmable hydrogels that can degrade under specific conditions, offering potential applications in drug delivery and tissue engineering (Wei et al., 2021).

5. Nanoparticle Fabrication for Cancer Treatment

Research on polymeric micelles incorporating this compound has shown their potential in targeted cancer treatment. These micelles can selectively eliminate cancer cells by enhancing cell uptake and responding to specific cellular environments (Chen et al., 2015).

Mechanism of Action

Target of Action

Mal-PEG3-t-butyl ester is primarily used as a linker in the chemical conjugation of biomolecules . It contains a maleimide group that can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Mode of Action

The compound interacts with its targets through its maleimide group, which reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol, effectively linking the two molecules together .

Biochemical Pathways

The specific biochemical pathways affected by this compound are dependent on the biomolecules it is linked to. As a linker, its primary role is to facilitate the connection of different biomolecules, and the resulting effects are largely determined by the properties and functions of these biomolecules .

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) spacer in the compound is known to increase its solubility in aqueous media

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the biomolecules it is linked to. By forming a covalent bond with a thiol group, it enables the connection of a biomolecule with a thiol, which can have various effects depending on the specific biomolecules involved .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability could be affected by the pH of its environment. Furthermore, the hydrophilic PEG spacer in the compound increases its solubility in aqueous media, which could also influence its action .

Biochemical Analysis

Biochemical Properties

Mal-PEG3-t-butyl ester plays a crucial role in biochemical reactions by facilitating the conjugation of biomolecules. The maleimide group in this compound reacts specifically with thiol groups, forming stable thioether bonds . This property makes it an excellent reagent for linking proteins, peptides, and other thiol-containing molecules. The t-butyl ester group can be deprotected under acidic conditions, allowing for further functionalization . This compound interacts with enzymes, proteins, and other biomolecules through these covalent bonds, enabling the study of protein-protein interactions, enzyme kinetics, and other biochemical processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By modifying proteins and other biomolecules, it can influence cell signaling pathways, gene expression, and cellular metabolism . For example, the conjugation of this compound to cell surface receptors can alter their signaling capabilities, leading to changes in downstream signaling pathways . Additionally, the modification of intracellular proteins with this compound can impact gene expression by affecting transcription factors and other regulatory proteins . These effects highlight the importance of this compound in studying cellular functions and mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with thiol groups on biomolecules . The maleimide group in this compound reacts with thiol groups to form stable thioether bonds, which can modify the structure and function of proteins and other biomolecules . This modification can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, thereby affecting the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable when stored at -20°C, but its activity can decrease over time if not properly stored . In in vitro and in vivo studies, long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . In some cases, high doses of this compound can cause toxic or adverse effects, highlighting the importance of dose optimization in experimental studies . Understanding the dosage effects of this compound is crucial for its safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can be metabolized by enzymes that recognize the maleimide and t-butyl ester groups, leading to the formation of different metabolites . These metabolic pathways can affect the overall activity and function of this compound, as well as its impact on cellular metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in the compound enhances its solubility and facilitates its movement within the aqueous environment of the cell . Additionally, the maleimide group can interact with specific transporters and binding proteins, influencing the localization and accumulation of this compound . Understanding these transport and distribution mechanisms is important for optimizing the use of this compound in biochemical research.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the maleimide group can interact with proteins that contain localization signals, directing this compound to specific subcellular locations . These localization patterns are important for understanding the compound’s effects on cellular processes and for designing targeted experiments.

properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO7/c1-17(2,3)25-16(21)6-8-22-10-12-24-13-11-23-9-7-18-14(19)4-5-15(18)20/h4-5H,6-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAIKTRBCFEELB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.